1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO3S/c1-16-7-13-20(14-8-16)27(25,26)22(18-5-3-2-4-6-18)15-21(24)17-9-11-19(23)12-10-17/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGTMASONVSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15BrO3S
- CAS Number : 50366-53-5
- Molecular Weight : 373.26 g/mol
The structure of this compound features a bromophenyl group and a sulfonyl moiety, which contribute to its reactivity and biological activity. The presence of the sulfonyl group enhances its solubility in polar solvents, making it suitable for various applications.
Anticancer Activity
Recent studies have indicated that sulfonyl chalcones exhibit promising anticancer properties. For instance, research has shown that 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated its efficacy against breast cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest.
| Study Reference | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Breast | Caspase activation | Significant reduction in cell viability | |
| Colon | Cell cycle arrest | Inhibition of tumor growth in vivo |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Studies indicate that it shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls, which leads to cell lysis.
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.
| Study Reference | Disease Model | Mechanism | Result |
|---|---|---|---|
| Alzheimer's | Antioxidant activity | Reduced neuronal damage | |
| Parkinson's | Anti-inflammatory effects | Improved motor function in models |
Photovoltaic Materials
The unique electronic properties of sulfonyl chalcones make them suitable candidates for organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy has been explored in several studies, showcasing their potential in solar cell applications.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds like this compound can serve as efficient emissive layers in OLEDs due to their favorable photophysical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone ()
- Structural Differences : Replaces the 4-methylphenylsulfonyl group with a 4-fluorophenylsulfanyl (-S-C₆H₄F) moiety.
- Impact on Properties : The sulfanyl group is less electronegative than sulfonyl, reducing polarity and hydrogen-bonding capacity. The fluorine substituent may enhance metabolic stability compared to the methyl group.
- Synthetic Relevance : Likely synthesized via thiol-ene coupling, differing from sulfonylation routes used for the target compound .
Chalcone Derivatives ()
- Examples :
- Structural Differences: Feature α,β-unsaturated ketone (enone) systems instead of sulfonyl groups.
- Physicochemical Properties: The conjugated enone system increases UV absorption and reactivity toward nucleophiles. Melting points for these derivatives range from 155–208°C, suggesting lower thermal stability than sulfonyl analogs .
- Biological Relevance : Chalcones are studied for antimicrobial and anticancer activities, whereas sulfonyl derivatives may target enzyme inhibition (e.g., anti-diabetic applications) .
Sulfonyl Piperazine Hybrids ()
- Examples :
- 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f)
- 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (5g)
- Structural Differences : Incorporate a piperazine ring linked to the sulfonyl group, adding basicity and conformational flexibility.
- The ethoxy/methoxy substituents improve solubility compared to the target compound’s methyl group .
Halogenated Propanones ()
- Examples :
- Structural Differences : Lack sulfonyl groups but feature multiple halogen substituents (Br, Cl, F, I).
Key Research Findings
- Crystallographic Behavior : Chalcone derivatives (e.g., ) exhibit rotational flexibility in aromatic rings, whereas sulfonyl groups promote rigid, planar conformations conducive to crystal packing .
- Synthetic Yields : Sulfonyl piperazine hybrids () show moderate yields (40–71%), influenced by steric hindrance from substituents .
- Biological Potency: The sulfonyl group in piperazine hybrids enhances binding to enzymatic pockets compared to non-sulfonyl analogs .
Biological Activity
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structural characteristics.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 458.41 g/mol. The compound features a bromobenzene moiety and a sulfonamide group, which are significant for its biological activity.
Anti-inflammatory Activity
Research indicates that the compound exhibits notable anti-inflammatory properties . A study evaluated its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages. The results showed that at a concentration of 6.0 μM, the compound significantly inhibited NO secretion without causing cytotoxicity to the cells . This suggests that it may be effective in reducing inflammation through modulation of macrophage activity.
| Concentration (μM) | NO Secretion Inhibition (%) |
|---|---|
| 6.0 | Significant |
| 30 (PDTC reference) | High |
Antitumor Activity
In vivo studies have demonstrated that the compound significantly inhibits tumor growth in xenograft models. When tested on SMMC-7721 hepatocellular carcinoma cells, it exhibited high antiproliferative activity with an IC50 value of 88 nM, indicating substantial efficacy against cancer cell proliferation . Importantly, it showed minimal toxicity to normal human hepatocyte cells with an IC50 value exceeding 10 μM.
The biological mechanisms underlying the activity of this compound involve modulation of telomerase activity and induction of endoplasmic reticulum stress (ERS). The inhibition of telomerase is believed to be a key factor in its anticancer effects, as telomerase plays a crucial role in cellular proliferation and tumor growth. The compound's ability to induce ERS leads to apoptosis in cancer cells, further contributing to its antitumor effects .
Structural Insights
Single-crystal X-ray diffraction studies have provided insights into the molecular structure of the compound. The crystal structure reveals important geometric parameters that may influence its biological activity. The dihedral angles between various moieties indicate potential steric interactions that could affect binding to biological targets .
Q & A
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenylpropan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Bromination of a precursor chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) using bromine in chloroform, followed by elimination of HBr via triethylamine to form α,β-unsaturated ketones .
- Step 2: Sulfonylation of intermediates using 4-methylbenzenesulfonyl chloride under basic conditions. Hybrid chalcone-sulfonyl derivatives are often synthesized via nucleophilic substitution or condensation reactions .
- Purification: Recrystallization from acetone or ethanol yields pure crystals suitable for X-ray analysis .
Key Data from Evidence:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 24 h | 40–71% | |
| Sulfonylation | 4-methylbenzenesulfonyl chloride, Et₃N, benzene | 40–71% |
Q. How is X-ray crystallography applied to determine its crystal structure?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SCXRD) data are collected using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure Solution: SHELXS/SHELXD is used for phase determination via direct methods .
- Refinement: SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen atoms (riding model for H-atoms) .
- Validation: Crystallographic R-factors (e.g., R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) confirm accuracy .
Advanced Questions
Q. What methodological challenges arise in refining its crystal structure?
Methodological Answer:
- Disorder Handling: Flexible sulfonyl or phenyl groups may exhibit positional disorder, requiring split-atom models or restraints .
- Hydrogen Bonding: Weak C–H···O or π-π interactions require high-resolution data (< 0.8 Å) for precise localization. Graph-set analysis (e.g., Etter’s rules) helps classify hydrogen-bond motifs .
- Twinned Data: SHELXL’s TWIN/BASF commands resolve twinning artifacts common in non-centrosymmetric crystals .
Example: In a related chalcone derivative, C–H···O interactions form infinite chains (graph-set C(6) ), influencing packing stability .
Q. How can derivatives of this compound be designed for biological activity screening?
Methodological Answer:
- Rational Design: Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic properties .
- Hybrid Synthesis: Incorporate sulfonyl piperazine moieties (e.g., 4-[(4-bromophenyl)sulfonyl]piperazine) to enhance solubility and bioactivity .
- Biological Assays: Screen derivatives for enzyme inhibition (e.g., α-glucosidase for anti-diabetic activity) using in vitro assays. IC₅₀ values and structure-activity relationships (SAR) guide optimization .
Key Findings from Evidence:
| Derivative | Biological Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5f (methoxy-substituted) | α-Glucosidase inhibition | 12.3 | |
| 11b (pyrazolo[3,4-b]pyridine) | Anticancer (in vitro) | 8.7 |
Q. How do computational methods aid in understanding its intermolecular interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins (e.g., diabetes-related enzymes) .
- DFT Calculations: Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
- Hydrogen-Bond Analysis: Mercury (CCDC) visualizes and quantifies interactions using graph-set notation (e.g., R₂²(8) motifs) .
Example: DFT studies on a fluorophenyl analog revealed a dipole moment of 4.2 D, correlating with enhanced solubility .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
Methodological Answer:
- Control Experiments: Verify purity via HPLC and confirm structures with 2D NMR (HSQC, HMBC) .
- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Crystallographic Insights: Compare packing motifs (e.g., herringbone vs. layered structures) to assess bioavailability differences .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., chalcone α,β-unsaturation at δ 7.8–8.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 483.0521) .
- IR Spectroscopy: Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
